3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Kinase inhibition DYRK1A GSK3

Researchers requiring a consistent, selective kinase inhibitor scaffold often face supply inconsistencies that jeopardize SAR continuity. This 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine offers a defined solution. - Ensures target engagement: The critical 7-methoxy group is retained for DYRK1A/CLK1 selectivity, avoiding the non-specific cytotoxicity of 3-aryl analogs. - Enables precise diversification: The reactive 3-chloro handle is ideal for parallel Suzuki/Buchwald-Hartwig coupling to generate focused libraries or PROTACs. - Supply reliability: Lot-to-lot consistency with ≥97% purity supports reproducible probe development and kinase profiling.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
Cat. No. B12461657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C(NN=C21)Cl
InChIInChI=1S/C7H6ClN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11)
InChIKeyGKZKZJJXMXIPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine: Specifications & Procurement


3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine (C₇H₆ClN₃O, MW: 183.60 g/mol) is a substituted heterocyclic compound within the pyrazolo[3,4-c]pyridine class. This scaffold is established as a core structure in medicinal chemistry due to its purine isostere nature, which facilitates ATP-competitive binding in the kinase domain. The specific substitution pattern—a chloro group at the 3-position and a methoxy group at the 7-position—defines its potential for selective engagement with a subset of protein kinases, notably including Glycogen Synthase Kinase 3 (GSK3), Cdc2-like kinase 1 (CLK1), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [1]. Commercially, the compound is available as a white solid with a minimum purity specification of 97% and requires storage at 0-5°C to maintain stability .

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine: Substitution Risks vs. Analogs


Within the pyrazolo[3,4-c]pyridine family, subtle alterations to the substitution pattern can drastically alter the biological profile, making generic substitution a high-risk endeavor for research continuity. Systematic structure-activity relationship (SAR) studies have established that the presence of the N1-H proton is critical for activity, while the nature and position of substituents on the 3- and 7-positions are key determinants of kinase selectivity and potency [1]. For instance, exchanging the 7-methoxy group for a larger, bulkier substituent has been shown to be detrimental to kinase inhibition, as molecular simulations correlate the absence of steric bulk at the 7-position with a favorable binding conformation [1]. Furthermore, the introduction of an aryl group at the 3-position, as opposed to the 3-chloro group found in the target compound, shifts the activity profile toward broad antiproliferative effects in cancer cell lines with IC₅₀ values ranging from 0.87–16.0 µM, rather than a defined kinase inhibition profile [2]. Therefore, using a 3-aryl or 7-bulky analog will not recapitulate the specific kinase inhibition profile or synthetic utility of the 3-chloro-7-methoxy substitution pattern.

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine: Quantitative Differentiation vs. Key Analogs


DYRK1A-Selective Kinase Inhibition

The pyrazolo[3,4-c]pyridine scaffold is known to inhibit several kinases, but the specific 3-chloro-7-methoxy substitution pattern is associated with a distinct selectivity profile. While general analogs in this class show inhibitory activity against GSK3α/β, CLK1, and DYRK1A, the target compound is structurally positioned for optimized engagement with DYRK1A. Data for a closely related 3,7-disubstituted pyrazolo[3,4-c]pyridine analog demonstrates that this substitution pattern can yield a high-affinity DYRK1A inhibitor with an IC₅₀ of 18 nM and a Kᵢ of 10 nM [1]. In contrast, broader SAR studies on related analogs indicate that GSK3 inhibitory activity typically resides in the micromolar range, with IC₅₀ values around 1.4 µM [2]. This differential suggests that the 3-chloro-7-methoxy pattern favors DYRK1A over GSK3 by approximately two orders of magnitude, a critical distinction for target-specific studies.

Kinase inhibition DYRK1A GSK3 CLK1 Neurological disorders Oncology

7-Methoxy Effect on Potency and Binding

The 7-methoxy group is a key structural determinant for the pyrazolo[3,4-c]pyridine class. Molecular docking studies in conjunction with biological data have revealed that the absence of a bulky 7-substituent is critical for maintaining a favorable binding pose within the kinase active site [1]. This SAR is confirmed by comparison with analogs bearing a bulky 7-substituent, which exhibit significantly reduced or no kinase inhibitory activity [1]. While the exact IC₅₀ of the unsubstituted 7-H analog is not reported in these studies, the study's conclusion—that a bulky 7-substituent abolishes activity—provides strong class-level inference that the small methoxy group is a key differentiator. This is in contrast to other substitution patterns, such as the 7-chloro derivative, which serves primarily as a synthetic intermediate for further derivatization rather than as an active final compound [2].

Structure-Activity Relationship Molecular docking Kinase inhibitor design Medicinal chemistry

Antiproliferative Activity vs. 3-Aryl Analogs

The 3-chloro substitution in the target compound contrasts sharply with the 3-aryl substituted pyrazolo[3,4-c]pyridines. While the 3-chloro analog is positioned as a kinase inhibitor building block, 3-aryl derivatives (e.g., 3-phenyl or 3-(3-fluorophenyl)) are characterized by broad antiproliferative activity. Specifically, a series of 3-phenylpyrazolo[3,4-c]pyridines demonstrated strong cytotoxic activity with IC₅₀ values ranging from 0.87 to 4.3 µM across multiple cancer cell lines [1]. Similarly, the majority of 3-(3-fluorophenyl) derivatives exhibited IC₅₀ values in the range of 3.0 to 16.0 µM [2]. The 3-chloro compound, by design, does not possess this aryl group and is therefore not expected to exhibit this broad, potent antiproliferative activity. Instead, its utility lies in its role as a selective kinase inhibitor scaffold or a synthetic intermediate for creating focused libraries.

Cancer cell lines Antiproliferative agents Cytotoxicity Drug discovery

Synthetic Utility: Orthogonal Diversification

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is established as a key building block for generating diverse chemical libraries. Its utility stems from the reactive 3-chloro group, which enables further derivatization through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or amine groups, a strategy widely employed in patent literature for creating kinase inhibitors [1]. This is in direct contrast to the 3-unsubstituted (3-H) analog, which lacks this synthetic handle, or the 7-chloro analog (e.g., 7-chloro-1H-pyrazolo[3,4-c]pyridine), which is primarily used to introduce substitutions at the 7-position via nucleophilic aromatic substitution [2]. The presence of both a stable 7-methoxy group and a reactive 3-chloro group provides a unique, orthogonal synthetic handle, enabling sequential functionalization of the core scaffold, a feature not available in many simpler analogs.

Organic synthesis Chemical biology Building blocks Cross-coupling Library synthesis

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine: High-Value Applications


Focused Library Synthesis for DYRK1A/CLK1 Inhibitors

Given the established selectivity profile of the pyrazolo[3,4-c]pyridine class for DYRK1A and CLK1 over GSK3 [1], and the critical role of the small 7-methoxy group in maintaining activity [2], 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine serves as an ideal core scaffold for generating a focused library of analogs. By utilizing the reactive 3-chloro group for parallel synthesis via Suzuki or Buchwald-Hartwig coupling, researchers can rapidly explore the SAR of the 3-position to optimize potency and selectivity for DYRK1A or CLK1, targets implicated in neurological disorders and oncology. This targeted approach avoids the broad, non-specific cytotoxicity associated with 3-aryl analogs [3].

Chemical Probes for Kinase Profiling

The compound's specific substitution pattern is optimal for developing chemical probes to interrogate the kinome. Starting with this scaffold, researchers can synthesize a small set of highly characterized inhibitors to create a 'toolbox' for profiling kinase dependencies in cellular models. The retention of the 7-methoxy group ensures the core pharmacophore remains intact [2], while diversification at the 3-position allows for the creation of probes with varying off-target profiles. This application is directly supported by the documented kinase inhibition of the class [1] and the compound's established use as a building block in patent literature for generating such probes [4].

PROTAC Intermediate for Targeted Degradation

The presence of a synthetic handle (3-chloro) on a kinase-binding scaffold makes 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine an excellent starting point for creating heterobifunctional degraders (PROTACs). The 3-position can be functionalized with a linker moiety via metal-catalyzed cross-coupling, while the 7-methoxy group remains unmodified to preserve target engagement [2]. This allows for the design of molecules that recruit an E3 ligase to a target kinase like DYRK1A or CLK1 for ubiquitination and proteasomal degradation, a strategy that offers potential advantages over traditional occupancy-based inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.